

Mag-Fura-2: A Technical Guide to its Dissociation Constant for Mg²⁺

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Mag-Fura-2 tetrapotassium	
Cat. No.:	B1146849	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent indicator Mag-Fura-2, with a specific focus on its dissociation constant (Kd) for magnesium ions (Mg²⁺). This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes for the quantification of intracellular and in vitro Mg²⁺ concentrations.

Core Properties of Mag-Fura-2

Mag-Fura-2, also known as Furaptra, is a ratiometric fluorescent indicator widely used for the measurement of Mg²⁺.[1][2][3] Similar in structure to the calcium indicator Fura-2, Mag-Fura-2 exhibits a spectral shift upon binding to Mg²⁺, allowing for the determination of ion concentrations independent of dye concentration, path length, and illumination intensity.[1][2]

Upon binding to Mg²⁺, the excitation maximum of Mag-Fura-2 shifts from approximately 369 nm in the Mg²⁺-free form to around 330 nm in the Mg²⁺-bound form, with the fluorescence emission typically monitored around 510 nm.[2][4][5][6] This ratiometric property is a key advantage for quantitative measurements in complex biological systems.

Dissociation Constant for Mg²⁺

The dissociation constant (Kd) is a critical parameter that defines the affinity of an indicator for its target ion. For Mag-Fura-2, the reported Kd for Mg²⁺ is consistently around 1.9 mM.[1][2][4] [5][6] This value indicates that Mag-Fura-2 is best suited for measuring Mg²⁺ concentrations in

the millimolar range, which aligns with typical intracellular free Mg²⁺ levels reported to be between 0.5 mM and 1.5 mM.

It is important to note that the Kd can be influenced by experimental conditions such as pH, temperature, and ionic strength. Therefore, for precise measurements, it is recommended to perform an in situ or in vitro calibration under conditions that closely mimic the experimental environment.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Mag-Fura-2 for Mg²⁺ and its primary interfering ion, Ca²⁺.

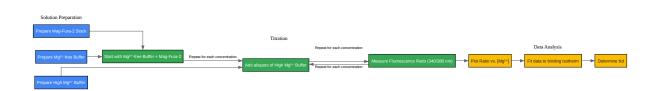
Parameter	Value	Notes
Kd for Mg ²⁺	1.9 mM	Dissociation constant for magnesium.[1][2][4][5][6]
Kd for Ca ²⁺	~25 μM	Mag-Fura-2 also binds to calcium, but with a significantly lower affinity compared to its affinity for Mg ²⁺ .[7]
Excitation Maximum (Mg ²⁺ -free)	~369 nm	
Excitation Maximum (Mg ²⁺ -bound)	~330 nm	
Emission Maximum	~510 nm	_

Experimental Protocol: In Vitro Determination of Mag-Fura-2 Kd for Mg²⁺

This protocol outlines the steps for the in vitro determination of the dissociation constant of Mag-Fura-2 for Mg²⁺ using spectrofluorometry.

I. Materials and Reagents

- Mag-Fura-2, pentapotassium salt
- Ultrapure water (Milli-Q or equivalent)
- MOPS (3-(N-morpholino)propanesulfonic acid) buffer
- KCl (Potassium Chloride)
- MgCl₂ (Magnesium Chloride)
- EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)
- pH meter
- Spectrofluorometer capable of dual-wavelength excitation


II. Preparation of Solutions

- Mag-Fura-2 Stock Solution (1 mM): Dissolve the appropriate amount of Mag-Fura-2 (pentapotassium salt) in ultrapure water. Store in small aliquots at -20°C, protected from light.
- Buffer Solution (10x Stock): Prepare a buffer solution containing 1 M MOPS and 1 M KCl.
 Adjust the pH to 7.0 at the desired experimental temperature.
- Mg²⁺-free Buffer (Working Solution): Prepare a solution containing 100 mM MOPS, 100 mM KCl, and 1 mM EGTA. Adjust the pH to 7.0. The EGTA is included to chelate any contaminating divalent cations.
- High Mg²⁺ Buffer (Working Solution): Prepare a solution containing 100 mM MOPS, 100 mM KCl, and a saturating concentration of MgCl₂ (e.g., 35 mM). Adjust the pH to 7.0.

III. Experimental Workflow

The following diagram illustrates the experimental workflow for the Mg²⁺ titration of Mag-Fura-2.

Click to download full resolution via product page

Experimental workflow for Kd determination.

IV. Spectrofluorometer Measurements

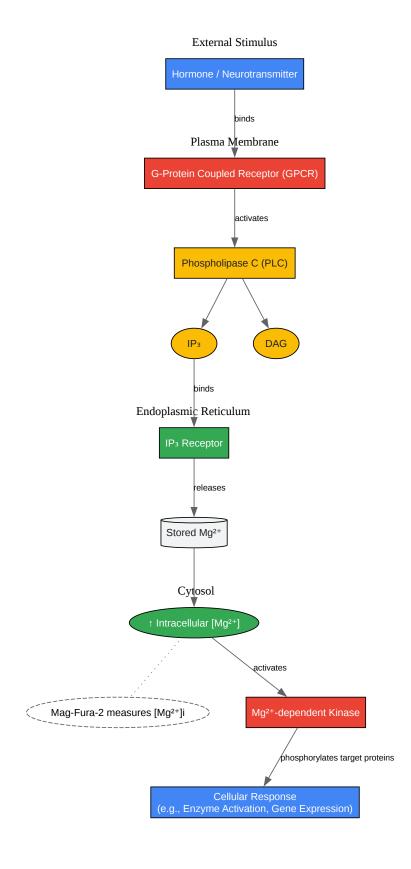
- Add a known volume of the Mg²⁺-free buffer to a quartz cuvette.
- Add a small aliquot of the Mag-Fura-2 stock solution to achieve a final concentration of approximately 1-5 μM.
- Place the cuvette in the spectrofluorometer and record the fluorescence intensity at the emission maximum (~510 nm) while alternating the excitation wavelengths between 340 nm and 380 nm. This will give you the Rmin value (ratio at zero Mg²⁺).
- Sequentially add small, known volumes of the High Mg²⁺ buffer to the cuvette to create a series of known Mg²⁺ concentrations.
- After each addition, mix thoroughly and record the fluorescence ratio (R).
- Continue the titration until the fluorescence ratio no longer changes, indicating saturation of the dye. This will give you the Rmax value.

V. Data Analysis

The free Mg²⁺ concentration at each step of the titration can be calculated based on the volumes of the Mg²⁺-free and High Mg²⁺ buffers added. The dissociation constant (Kd) can then be determined by fitting the data to the following equation:

$$[Mg^{2+}] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)$$

Where:


- [Mg²⁺] is the free magnesium concentration.
- · Kd is the dissociation constant.
- R is the measured fluorescence ratio (F340/F380).
- Rmin is the ratio in the absence of Mg²⁺.
- Rmax is the ratio at saturating Mg²⁺ concentrations.
- Sf2 / Sb2 is the ratio of the fluorescence intensity at 380 nm for the free and bound forms of the indicator, respectively.

Signaling Pathway Visualization

Intracellular Mg²⁺ plays a crucial role in a multitude of signaling pathways, acting as a cofactor for numerous enzymes, particularly kinases, and modulating the activity of ion channels. Mag-Fura-2 is an invaluable tool for dissecting the dynamics of intracellular Mg²⁺ in these pathways.

The following diagram illustrates a generalized signaling pathway where an external stimulus leads to a change in intracellular Mg²⁺ concentration, which in turn modulates downstream cellular responses.

Click to download full resolution via product page

Generalized Mg²⁺ signaling pathway.

In this representative pathway, the binding of an agonist to a G-protein coupled receptor (GPCR) activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃). IP₃ then binds to its receptor on the endoplasmic reticulum, causing the release of stored Mg²⁺ into the cytosol. The resulting increase in intracellular Mg²⁺ concentration can be monitored using Mag-Fura-2 and subsequently activates Mg²⁺-dependent enzymes, such as certain protein kinases, to elicit a specific cellular response.

Conclusion

Mag-Fura-2 remains a cornerstone for the quantitative measurement of Mg²⁺ in biological systems. Its ratiometric properties and appropriate dissociation constant for typical intracellular concentrations make it a powerful tool for researchers in various fields. A thorough understanding of its properties, coupled with careful experimental design and execution, is paramount for obtaining accurate and reproducible data. This guide provides the foundational knowledge and a practical framework to assist researchers in effectively utilizing Mag-Fura-2 in their studies of Mg²⁺ homeostasis and signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. interchim.fr [interchim.fr]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Fluorescent probes for the detection of magnesium ions (Mg 2+): from design to application - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00946E [pubs.rsc.org]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Fluorescence measurements of free [Mg2+] by use of mag-fura 2 in Salmonella enterica -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Mag-Fura-2: A Technical Guide to its Dissociation Constant for Mg²⁺]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146849#mag-fura-2-dissociation-constant-for-mg2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com